Comparative Purity and Quality Assurance: 2-Bromo-4-(pyrrolidin-1-yl)pyridine vs. Commercial Analogs
2-Bromo-4-(pyrrolidin-1-yl)pyridine is commercially available with a minimum purity of 98.0% (GC) from TCI, compared to 95% purity specifications for the piperidine analog (2-Bromo-4-(piperidin-1-yl)pyridine, CAS 1178914-20-9) . This 3% absolute purity difference translates to a 60% reduction in impurity burden, critical for applications requiring high precision, such as medicinal chemistry SAR studies or material science applications where trace contaminants can skew biological readouts or alter material properties . Additionally, Bidepharm supplies the compound with 97% purity and provides comprehensive analytical documentation including NMR, HPLC, and GC reports, a level of quality assurance not consistently available for all analogs .
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | Min. 98.0% (GC) |
| Comparator Or Baseline | 2-Bromo-4-(piperidin-1-yl)pyridine: Min. 95% |
| Quantified Difference | 3% absolute purity improvement (60% relative reduction in impurity burden) |
| Conditions | Vendor-specified purity by GC analysis |
Why This Matters
Higher purity reduces the risk of off-target effects in biological assays and improves reproducibility in synthetic transformations, directly impacting procurement decisions for sensitive research applications.
